H-Phe-NHNH2
CAS No.: 52386-52-4
Cat. No.: VC21538814
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 52386-52-4 |
---|---|
Molecular Formula | C9H13N3O |
Molecular Weight | 179.22 g/mol |
IUPAC Name | (2S)-2-amino-3-phenylpropanehydrazide |
Standard InChI | InChI=1S/C9H13N3O/c10-8(9(13)12-11)6-7-4-2-1-3-5-7/h1-5,8H,6,10-11H2,(H,12,13)/t8-/m0/s1 |
Standard InChI Key | UHYBQLHLHAROJR-QMMMGPOBSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)NN)N |
SMILES | C1=CC=C(C=C1)CC(C(=O)NN)N |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)NN)N |
Chemical Identity and Structure
Nomenclature and Identifiers
H-Phe-NHNH2 is registered in chemical databases under several identifiers and alternative names, providing essential reference information for researchers.
Table 1: Chemical Identifiers for H-Phe-NHNH2
Identifier Type | Value |
---|---|
Common Name | H-Phe-NHNH2 |
Systematic Name (IUPAC) | (S)-2-amino-3-phenylpropanehydrazide |
Alternative Names | L-Phenylalanine hydrazide, (2S)-2-amino-3-phenylpropanehydrazide |
Molecular Formula | C9H13N3O |
Molecular Weight | 179.2 g/mol |
CAS Registry Number | 52386-52-4 |
European Community (EC) Number | 685-356-0 |
Nikkaji Number | J2.976.316J |
Creation Date in PubChem | July 9, 2005 |
Last Modification Date | February 22, 2025 |
Structural Characteristics
The compound H-Phe-NHNH2 possesses several key structural features that define its chemical behavior and potential applications:
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A phenyl ring connected to the alpha carbon via a methylene (CH2) group
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A chiral alpha carbon with the S-configuration (corresponding to L-stereochemistry in amino acid nomenclature)
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A primary amino group (-NH2) attached to the alpha carbon
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A hydrazide functional group (-CO-NHNH2) replacing the carboxylic acid found in natural phenylalanine
The canonical SMILES notation for this compound is C1=CC=C(C=C1)CC(C(=O)NN)N , which represents its structural arrangement in a linear format used for computational chemistry and database searching. This notation enables precise structural identification in chemical databases and computational studies.
Physical and Chemical Properties
Basic Properties
Based on its structure and comparison with similar compounds, H-Phe-NHNH2 is expected to exhibit specific physical and chemical properties that influence its behavior in various environments.
Table 2: Physical and Chemical Properties of H-Phe-NHNH2
The search results indicate that phenylhydrazine (Ph-NHNH2) has a pKa of approximately 28.8 , suggesting that the hydrazide group in H-Phe-NHNH2 would exhibit similar weakly acidic properties. This information is valuable for predicting the compound's behavior in various pH environments.
Chemical Reactivity
Functional Group Reactivity
The chemical behavior of H-Phe-NHNH2 is primarily determined by its functional groups, each of which can participate in specific types of reactions that may be exploited in synthetic applications.
Table 4: Functional Group Reactivity of H-Phe-NHNH2
Functional Group | Potential Reactions | Applications |
---|---|---|
Primary amino group (-NH2) | Nucleophilic substitutions, peptide bond formation, Schiff base formation | Synthesis of more complex molecules, bioconjugation |
Hydrazide group (-CONHNH2) | Acylation, condensation with carbonyl compounds, hydrazone formation | Chemical modifications, crosslinking |
Phenyl ring | Electrophilic aromatic substitution | Structural modifications |
Chiral alpha carbon | Stereochemical integrity or inversion | Synthesis of stereoisomers |
These reactive sites provide multiple opportunities for chemical modification, enabling the compound to serve as a versatile building block in organic synthesis and medicinal chemistry applications.
Step | Procedure | Reagents/Conditions | Expected Outcome |
---|---|---|---|
1 | Protection of amino group | Fmoc-Cl or Boc2O in basic conditions | Protected L-phenylalanine |
2 | Activation of carboxylic acid | Coupling reagents (e.g., HBTU, DIEA) | Activated carboxylic acid |
3 | Reaction with hydrazine | Hydrazine hydrate | Protected phenylalanine hydrazide |
4 | Deprotection | TFA for Boc or piperidine for Fmoc | H-Phe-NHNH2 |
5 | Purification | RP-HPLC | Pure H-Phe-NHNH2 |
This synthetic approach is supported by information in search result , which describes general peptide synthesis methods using Fmoc protection, HBTU coupling, and TFA deprotection for related compounds. The general procedure typically involves:
"Coupling of the appropriate amino acid Fmoc-AA-OH (1.5 or 4 equiv) was performed in DMF (1.5 mL) using N-[(1H-benzotriazole-1-yl)-(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HBTU, 1.5 or 4 equiv) in the presence of DIEA (3 or 8 equiv)."
Following synthesis, the compound would typically undergo purification procedures similar to those described for related compounds: "The crude peptide was dissolved in MeCN/0.1% aqueous TFA, filtered through a 0.45 μm nylon membrane, and purified in one to two runs by RP-HPLC."
Related Compounds and Structure-Activity Relationships
While the search results provide limited information about direct research involving H-Phe-NHNH2, they do mention related compounds that provide context for understanding its potential significance in biochemical research.
Table 6: Comparison of H-Phe-NHNH2 with Related Compounds
The related dipeptide H-Phe-Phe-NH2 has been identified as "a small and high affinity ligand for the substance P 1–7 specific binding site and its intriguing ability to reduce neuropathic pain." This compound was reported to have a Ki of 1.5 nM and "was recently shown to attenuate the signs of hyperalgesia, allodynia, and nociception in diabetic mice after intrathecal administration."
The structural similarity between H-Phe-NHNH2 and compounds that have shown promising results in pain management research suggests that this compound might serve as a valuable scaffold for developing novel analgesic agents or other bioactive molecules.
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